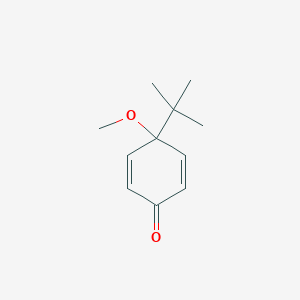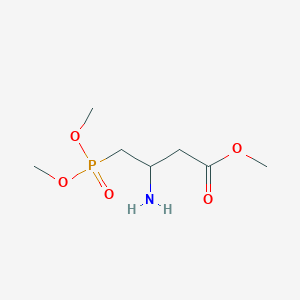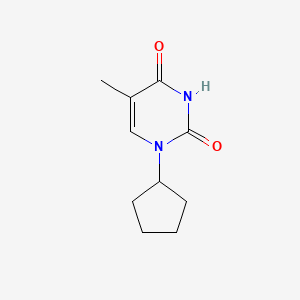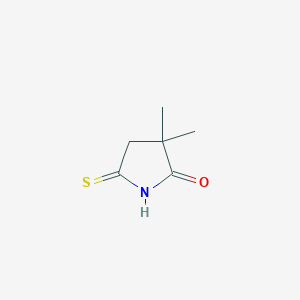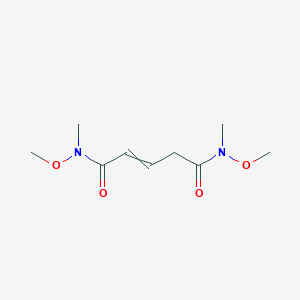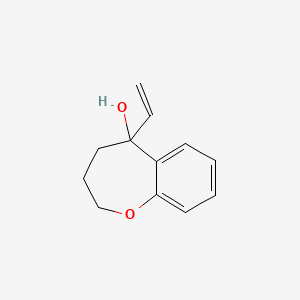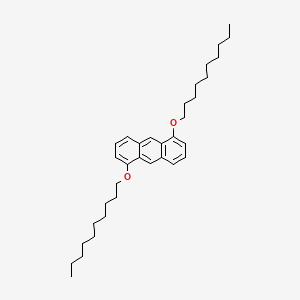
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a benzyloxy group at the 5-position and a bromine atom at the 2-position of the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromonaphthalene-1,4-dione typically involves the bromination of 5-(benzyloxy)naphthalene-1,4-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinone moiety can undergo redox reactions, where it can be reduced to the corresponding hydroquinone or oxidized to form different quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include hydroquinones or other quinone derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of organic electronic materials due to its conjugated system.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-bromonaphthalene-1,4-dione is primarily related to its ability to undergo redox reactions. The quinone moiety can participate in electron transfer processes, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. This property is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells through oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzyloxy)naphthalene-1,4-dione: Lacks the bromine atom but shares the benzyloxy and quinone functionalities.
2-Bromo-1,4-naphthoquinone: Lacks the benzyloxy group but contains the bromine and quinone functionalities.
Uniqueness
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione is unique due to the presence of both the benzyloxy and bromine substituents on the naphthoquinone core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
119650-41-8 |
|---|---|
Formule moléculaire |
C17H11BrO3 |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
2-bromo-5-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrO3/c18-13-9-14(19)16-12(17(13)20)7-4-8-15(16)21-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clé InChI |
VCSCMBXTPPWVJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)C=C(C3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


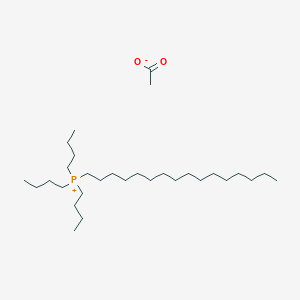
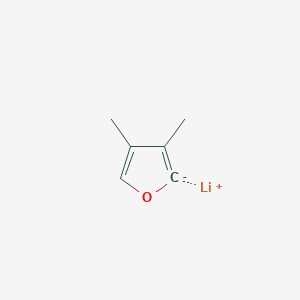
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)

